

TAK-285 Early-Phase Clinical Trial Results: A Technical Overview

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Compound of Interest

Compound Name: *Tak-285*

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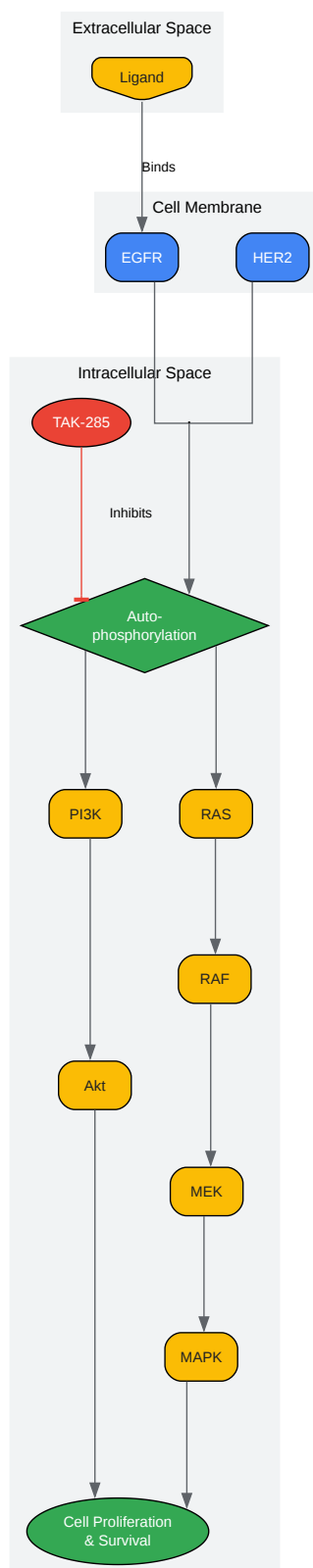
This technical guide provides a comprehensive analysis of the early-phase clinical trial results for **TAK-285**, a novel dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The following sections detail the compound's mechanism of action, preclinical efficacy, and clinical pharmacology, safety, and preliminary efficacy data from Phase 1 studies.

Mechanism of Action

TAK-285 is an orally bioavailable, small molecule that potently and selectively inhibits the kinase activities of both HER2 and EGFR.[1] Dimerization of the HER family of receptors, including HER1/EGFR and HER2, triggers an intracellular phosphorylation cascade that promotes cellular proliferation and survival in tumor cells.[1] By binding to and inhibiting EGFR and HER2, **TAK-285** can suppress tumor growth and angiogenesis.[2] Preclinical studies have shown that **TAK-285** is effective against tumor cells that are resistant to trastuzumab.[2] Furthermore, an inverse correlation has been observed between sensitivity to **TAK-285** and the expression of HER2 or HER3, suggesting that phospho-HER3 could be a potential biomarker for patient selection.[3] Unlike some other tyrosine kinase inhibitors, **TAK-285** is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which may allow for better penetration of the blood-brain barrier.[4][5]

Signaling Pathway

The diagram below illustrates the inhibitory effect of **TAK-285** on the HER2/EGFR signaling pathway.



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Caption: **TAK-285** inhibits HER2/EGFR signaling.

Preclinical Data

In Vitro Kinase Inhibition

TAK-285 has demonstrated potent inhibitory activity against HER2 and EGFR kinases.[6]

| Kinase Target | IC50 (nM) |
|---|-------------|
| HER2 | 17[7][8] |
| EGFR (HER1) | 23[7][8] |
| HER4 | 260[7][8] |
| MEK1 | 1,100[8] |
| Aurora B | 1,700[7][8] |
| Lck | 2,400[7][8] |
| c-Met | 4,200[7][8] |
| CSK | 4,700[7][8] |
| Lyn B | 5,200[8] |
| MEK5 | 5,700[7][8] |
| IC50: Half maximal inhibitory concentration | |

In Vivo Antitumor Activity

Oral administration of **TAK-285** has shown significant dose-dependent tumor growth inhibition in various xenograft models.[7]

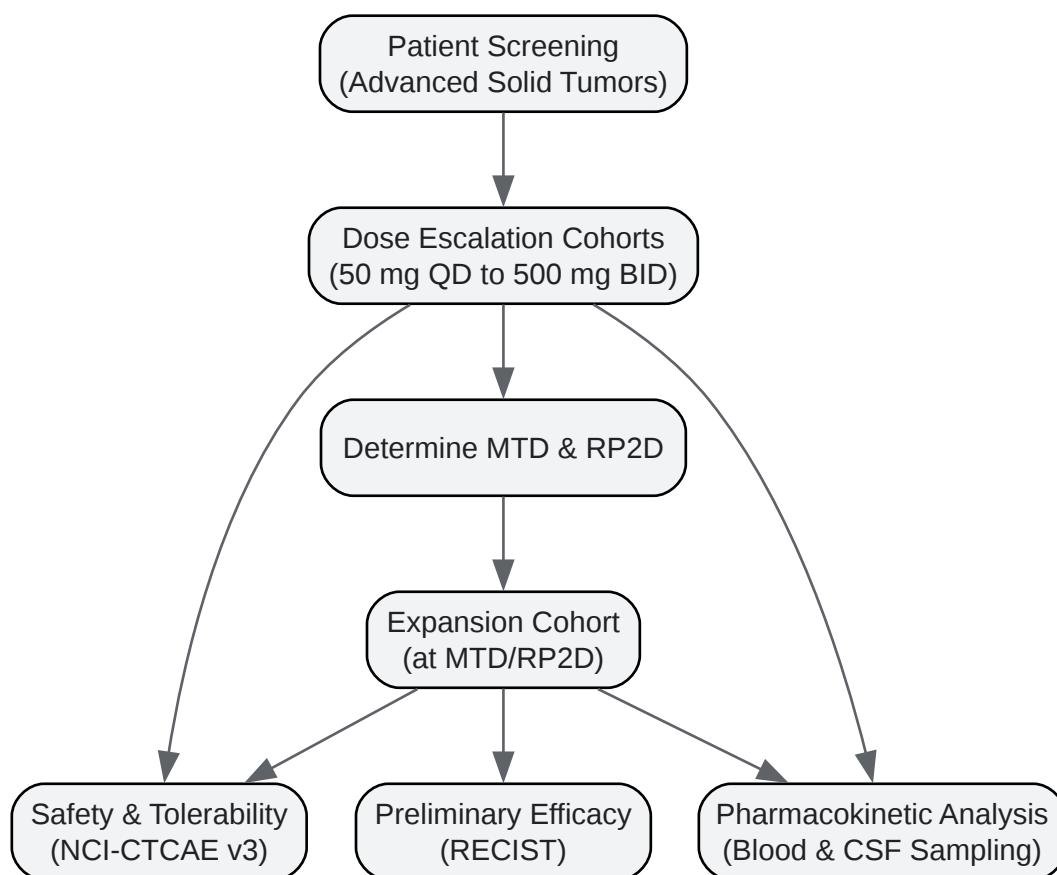
| Xenograft Model | Host | Dose (mg/kg, BID) | Tumor/Control (T/C) Ratio (%) |
|------------------------|-------|-------------------|-------------------------------|
| BT-474 (Breast Cancer) | Mouse | 100 | 29[7] |
| 4-1ST (Gastric Cancer) | Mouse | 50 | 44[7] |
| 4-1ST (Gastric Cancer) | Mouse | 100 | 11[7] |
| 4-1ST (Gastric Cancer) | Rat | 6.25 | 38[7] |
| 4-1ST (Gastric Cancer) | Rat | 12.5 | 14[7] |
| 4-1ST (Gastric Cancer) | Rat | 25 | -12 (regression)[7] |
| 4-1ST (Gastric Cancer) | Rat | 50 | -16 (regression)[7] |
| BID: Twice daily | | | |

Early-Phase Clinical Trial Results

Two key Phase 1 studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of **TAK-285** in patients with advanced solid tumors.

Experimental Protocols

The general design of the Phase 1 studies involved dose escalation to determine the maximum tolerated dose (MTD), followed by an expansion cohort at the MTD.[1][4]



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Caption: Phase 1 Clinical Trial Workflow for **TAK-285**.

Patients with advanced refractory solid tumors were enrolled.[4] In the dose-escalation phase, patients received increasing doses of oral **TAK-285** in 28-day cycles.[4] Serial blood samples were collected for pharmacokinetic (PK) analysis, and in one study, cerebrospinal fluid (CSF) was also collected at steady-state.[4] Toxicities were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.[4] Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[9]

Pharmacokinetics

TAK-285 demonstrated rapid oral absorption.[1][9] Plasma exposure at steady-state increased in a dose-proportional manner for doses ranging from 50 to 300 mg twice daily.[1]

| Parameter | Value | Study Population |
|---|--------------------------------|----------------------------------|
| Time to Maximum Concentration (Tmax) | 2-3 hours[9] | Patients with advanced cancer[9] |
| Half-life (t1/2) | ~10 hours (at steady-state)[4] | Patients with advanced cancer[4] |
| Accumulation | ~4-fold[4] | Patients with advanced cancer[4] |
| CSF:Plasma Unbound Concentration Ratio | 0.66[4] | Patients at RP2D[4] |
| CSF: Cerebrospinal Fluid; RP2D: Recommended Phase 2 Dose | | |

Safety and Tolerability

TAK-285 was generally well-tolerated.[1][4] The Maximum Tolerated Dose (MTD) was established at 300 mg twice daily in one study and 400 mg twice daily in another.[1][4]

| Dose | Dose-Limiting Toxicities (DLTs) | Study |
|-------------|--|--------------------------|
| 400 mg BID | Grade 3 increased aminotransferases, Grade 3 decreased appetite[1] | Japanese Phase 1[1] |
| >400 mg BID | Diarrhea, hypokalemia, fatigue[9] | Multinational Phase 1[9] |

The most common adverse events reported in the multinational Phase 1 study at the 400 mg BID dose are listed below.

| Adverse Event | Frequency (%) |
|------------------|---------------|
| Fatigue | 37[4] |
| Diarrhea | 37[4] |
| Nausea | 28[4] |
| Rash (Grade 1/2) | 14[4] |

Preliminary Clinical Activity

In the Japanese Phase 1 study, a partial response was observed in one patient with parotid cancer who received 300 mg twice daily.[1][10] In the multinational Phase 1 study, the best response was stable disease for at least 12 weeks in 13 patients.[9]

Summary and Future Directions

Early-phase clinical trials of **TAK-285** have demonstrated a manageable safety profile, favorable pharmacokinetic properties including CNS penetration, and preliminary signs of antitumor activity in patients with advanced solid tumors. The established MTD and recommended Phase 2 dose provide a foundation for further clinical development. Future studies will be necessary to further evaluate the efficacy of **TAK-285** in specific patient populations, potentially guided by biomarkers such as HER2 and HER3 expression.

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